N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide
Description
This compound features a triazolo[4,3-b]pyridazine core linked via an ether bond to a 2,4-dimethylthiazole-5-carboxamide group. The 3-methoxyphenyl substituent on the triazolo-pyridazine moiety enhances hydrophobic interactions with target proteins, while the thiazole carboxamide contributes to hydrogen bonding and solubility . Its synthesis likely involves coupling intermediates similar to those described for substituted thiazole carboxamides, such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates, followed by hydrolysis and amine coupling .
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-12-18(30-13(2)22-12)20(27)21-9-10-29-17-8-7-16-23-24-19(26(16)25-17)14-5-4-6-15(11-14)28-3/h4-8,11H,9-10H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMULWHOFTVNAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 417.5 g/mol. Its structure includes a thiazole ring, a triazole moiety, and various aromatic groups which contribute to its biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that derivatives of triazolo-pyridazine exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound 12e , a related derivative, demonstrated potent inhibition of c-Met kinase with an IC50 value of , comparable to Foretinib (IC50 = ) . The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase in sensitive cancer cell lines .
2. Anti-inflammatory Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could be beneficial for treating conditions characterized by excessive inflammation .
The biological effects of this compound are hypothesized to occur through interactions with specific molecular targets such as kinases and inflammatory mediators. The exact pathways remain an area for further research.
Case Studies and Research Findings
Several studies have evaluated the efficacy of similar compounds in vitro:
Study Example:
A study focused on triazolo-pyridazine derivatives evaluated their cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings indicated that these compounds exhibited moderate to high cytotoxicity with promising IC50 values .
In Vivo Studies:
While most current data are derived from in vitro studies, future research should aim at in vivo models to assess the pharmacokinetics and therapeutic potential in living organisms.
Comparison with Similar Compounds
Data Tables
Table 1: Key Pharmacological and Structural Comparisons
Q & A
Basic: What are the common synthetic routes for preparing N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Intermediate formation : Reacting diethyl oxalate with ketones (e.g., 1-(3-methoxyphenyl)ethanone) in toluene under sodium hydride catalysis to form pyrazole precursors .
- Triazolo-pyridazine core : Cyclization of hydrazine derivatives with carboxylic acids in phosphorus oxychloride to form the [1,2,4]triazolo[4,3-b]pyridazine scaffold .
- Thiazole coupling : Amidation or nucleophilic substitution to attach the 2,4-dimethylthiazole-5-carboxamide moiety via an ethoxyethyl linker .
Characterization : Confirm structure via H/C NMR, IR, and HPLC purity >98% .
Advanced: How can reaction conditions be optimized to improve yield in triazolo-pyridazine formation?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for triazolo-pyridazines .
- Catalyst screening : Phosphorus oxychloride is critical for dehydrative cyclization; alternatives like POCl/DMF mixtures may reduce side products .
- Temperature control : Stepwise heating (80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
Validation : Monitor reaction progression via TLC and adjust stoichiometry (e.g., 1.1:1 molar ratio of hydrazine to carbonyl precursors) to maximize yield .
Basic: What spectroscopic techniques are essential for structural elucidation of this compound?
Methodological Answer:
- H NMR : Assign methoxy (δ 3.8–4.0 ppm), triazole (δ 8.1–8.3 ppm), and thiazole (δ 2.5–2.7 ppm for methyl groups) signals .
- IR Spectroscopy : Confirm carbonyl (1670–1700 cm) and C-N (1250–1300 cm) stretches .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced: How can researchers resolve discrepancies between molecular docking predictions and experimental bioassay results?
Methodological Answer:
- Docking refinement : Use flexible docking protocols (e.g., AutoDock Vina) to account for protein conformational changes .
- Experimental validation : Cross-check with enzyme inhibition assays (e.g., 14-α-demethylase activity) under physiological pH and temperature .
- Data reconciliation : Analyze false positives by testing analogs (e.g., fluorinated or methylated derivatives) to isolate steric/electronic effects .
Basic: What structural modifications enhance the compound’s solubility without compromising activity?
Methodological Answer:
- Polar substituents : Introduce hydroxyl or amine groups on the methoxyphenyl ring to improve aqueous solubility .
- Linker variation : Replace the ethoxyethyl chain with PEG-based spacers to enhance hydrophilicity .
- Salt formation : Prepare hydrochloride or sodium salts of the carboxamide group .
Advanced: How can computational modeling guide the design of analogs targeting specific kinases?
Methodological Answer:
- QSAR modeling : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent effects with inhibitory activity .
- Binding site analysis : Perform MD simulations to assess interactions with kinase ATP-binding pockets (e.g., hydrophobic contacts with thiazole methyl groups) .
- ADMET prediction : Apply tools like SwissADME to prioritize analogs with optimal logP (<5) and low hepatotoxicity .
Basic: What are the key challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Use flash chromatography or recrystallization (ethanol/water) to isolate high-purity product .
- Intermediate stability : Store pyridazine intermediates under inert gas to prevent oxidation .
- Yield optimization : Scale reactions in batch reactors with controlled stirring rates to ensure homogeneity .
Advanced: How can researchers validate the compound’s selectivity across related enzyme isoforms?
Methodological Answer:
- Kinase profiling : Use panel assays (e.g., Eurofins KinaseProfiler) to test inhibition against 50+ kinases .
- Crystallography : Solve co-crystal structures with target vs. off-target enzymes (e.g., PDB: 3LD6 vs. 2H9H) to identify selectivity-determining residues .
- Cellular assays : Compare IC values in cell lines overexpressing specific isoforms .
Basic: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation .
- Excipient addition : Use cyclodextrins or mannitol to stabilize the carboxamide group .
- Stability testing : Monitor via accelerated aging studies (40°C/75% RH) and HPLC .
Advanced: How can machine learning optimize lead compound prioritization?
Methodological Answer:
- Dataset curation : Train models on public databases (ChEMBL, PubChem) with features like molecular weight, H-bond donors, and docking scores .
- Active learning : Iteratively refine predictions using experimental IC data .
- Explainable AI : Apply SHAP analysis to highlight critical substructures (e.g., triazole-thiazole linkage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
